N-tert-butyl-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVXXQCCWEHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-2-(2-chlorophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-Chloro-N-(2-chlorophenyl)acetamide (1e) : Features a 2-chlorophenyl group but lacks the tert-butyl substituent. It exhibits a lower melting point (71–72°C) and simpler synthesis (67% yield via amidation) compared to tert-butyl analogs, suggesting reduced crystallinity due to smaller substituents .
- 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e): Replaces the tert-butyl group with a thiadiazole ring.
Modifications on the Acetamide Nitrogen
- N-tert-Butyl-2-(2-chlorophenyl)-2-hydroxyacetamide (3j): Adds a hydroxyl group to the α-carbon, increasing polarity.
- 2-(N-allylacetamido)-N-(tert-butyl)-2-(4-chlorophenyl)acetamide: Incorporates an allyl group on the acetamide nitrogen.
Hybrid Structures with Additional Functional Groups
- (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a): Combines an indole ring and a hydroxyimino group, enabling antioxidant activity (as demonstrated via FRAP and DPPH assays). This highlights how heterocyclic additions can confer bioactivity absent in the parent compound .
- N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide : Features an ethyl linker and dimethylphenyl group, increasing molecular weight (281.82 g/mol) and steric bulk. Such modifications may impact pharmacokinetic properties .
Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-butyl-2-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a 2-chlorophenylacetic acid derivative with tert-butylamine via activation reagents like HATU or EDC. Solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) are critical for minimizing side reactions. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purified using column chromatography (silica gel, 60–120 mesh) .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Catalyst | EDC/HOBt |
| Yield | 65–75% |
Q. How should spectroscopic characterization (NMR, IR, MS) be performed to confirm the structure of this compound?
- Methodology :
- 1H NMR (400 MHz, CDCl3): δ 1.35 (s, 9H, tert-butyl), 3.55 (s, 2H, CH2), 7.25–7.45 (m, 4H, aromatic).
- 13C NMR : δ 28.2 (tert-butyl), 45.8 (CH2), 170.5 (C=O).
- IR (KBr): 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-Cl).
- HRMS : m/z [M+H]+ calculated for C12H15ClNO: 248.0841; observed: 248.0839 .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and molecular electrostatic potential (MESP) for reactivity analysis. Docking studies (AutoDock Vina) against targets like COX-II (PDB: 1PXX) to predict binding modes (ΔG ≈ -8.5 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
